molecular formula C12H11BrN2O B12080537 3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole

3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole

Cat. No.: B12080537
M. Wt: 279.13 g/mol
InChI Key: AELQNKVTTBXYRB-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole is a heterocyclic compound that contains a bromophenyl group and a cyclobutyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with cyclobutanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atom with various functional groups.

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole have been tested against various cancer cell lines. A study demonstrated that oxadiazole derivatives with electron-withdrawing groups at specific positions on the aromatic ring showed enhanced antiproliferative activity against human lung and breast cancer cell lines .

CompoundCell LineGI50 Value (µM)
This compoundWiDr4.5
Other Oxadiazole DerivativesMCF-70.19 - 0.78

Neuroprotective Effects

The neuroprotective potential of oxadiazoles is also notable. Some derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. For example, similar compounds demonstrated IC50 values indicating strong inhibition of MAO-B, suggesting potential therapeutic applications for neuroprotection .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets. Studies have reported that oxadiazoles can modulate enzyme activities and influence cellular signaling pathways. For instance, the inhibition of cholinesterase enzymes has been linked to potential treatments for Alzheimer's disease .

Antimicrobial Properties

Oxadiazoles are also recognized for their antimicrobial activity. A series of oxadiazole derivatives were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, with some exhibiting promising results against multidrug-resistant strains .

Synthesis and Characterization

The synthesis of this compound typically involves several steps starting from suitable hydrazide precursors followed by cyclization reactions. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Case Studies

  • Anticancer Research : A recent study highlighted the synthesis of novel oxadiazole derivatives with enhanced anticancer properties compared to existing treatments. These compounds were tested against various cancer cell lines and showed significant cytotoxic effects, particularly in breast and colon cancer models .
  • Neuroprotective Studies : Another investigation focused on the neuroprotective effects of oxadiazoles in models of neurodegeneration. The results indicated that certain substitutions on the oxadiazole ring could enhance protective effects against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of an oxadiazole ring.

    3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole: Contains a methyl group instead of a cyclobutyl group.

    3-(3-Bromophenyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole is unique due to the presence of both a cyclobutyl group and an oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(3-Bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structure featuring a brominated phenyl group and a cyclobutyl substituent, this compound is part of the oxadiazole family, known for diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H11BrN2OC_{12}H_{11}BrN_2O, with a molecular weight of approximately 279.13 g/mol. Its structure includes:

  • A five-membered ring containing two nitrogen atoms and one oxygen atom.
  • A bromine atom at the 3-position of the phenyl ring.
  • A cyclobutyl group at the 5-position of the oxadiazole ring.

This configuration imparts distinct chemical and biological properties that are advantageous for therapeutic applications.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes and proteins, functioning as an inhibitor in metabolic pathways. Notably, it has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Cellular Effects

The compound modulates several cellular processes:

  • Cell Signaling Pathways : It affects pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.
  • Gene Expression : It alters the expression of genes related to oxidative stress and inflammation responses .

The mechanism by which this compound exerts its biological effects includes:

  • Acting as a bioisosteric hydrogen bond acceptor for various carbonyl compounds.
  • Modulating enzyme activities and influencing metabolic pathways through specific binding interactions with proteins .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-5-cyclobutyl-1,2,4-oxadiazoleContains bromine and cyclobutyl groupLacks additional substituents on phenyl ring
3-(Trifluoromethyl)phenyl oxadiazoleContains trifluoromethyl group instead of bromineEnhanced metabolic stability
5-Cyclobutyl-1,2,4-thiadiazoleSimilar ring structure but contains sulfurDifferent heteroatom properties

The distinct combination of bromine and cyclobutyl groups on the oxadiazole framework may confer unique pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains .
  • Cytotoxicity Studies : In vitro studies indicate that certain concentrations of oxadiazole derivatives can stimulate cell viability in cancer cell lines while exhibiting minimal toxicity to normal cells. This dual action suggests potential therapeutic applications in oncology .

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

3-(3-bromophenyl)-5-cyclobutyl-1,2,4-oxadiazole

InChI

InChI=1S/C12H11BrN2O/c13-10-6-2-5-9(7-10)11-14-12(16-15-11)8-3-1-4-8/h2,5-8H,1,3-4H2

InChI Key

AELQNKVTTBXYRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Br

Origin of Product

United States

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